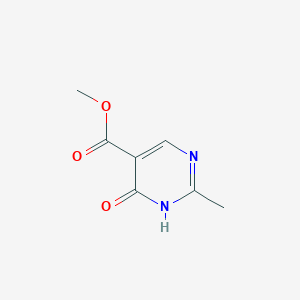
4-羟基-2-甲基嘧啶-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
科学研究应用
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
生化分析
Biochemical Properties
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate interacts with nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule in various physiological processes .
Cellular Effects
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect can protect cells from inflammation-induced damage . Moreover, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate activates nitric oxide synthase, leading to increased production of nitric oxide. This activation is mediated by the binding of the compound to the enzyme’s cofactor, tetrahydrobiopterin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent anti-inflammatory effects . The compound’s stability and efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound also interacts with key metabolic enzymes, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Transport and Distribution
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity. Additionally, the compound can be transported by specific transporters, such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells. Once inside the cells, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can localize to the endoplasmic reticulum, where it can influence protein folding and secretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate typically involves the reaction of 4-hydroxy-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to the liquid phase to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylpyrimidine-5-carboxylate.
Reduction: Formation of 4-hydroxy-2-methylpyrimidine-5-methanol.
Substitution: Formation of 4-halo-2-methylpyrimidine-5-carboxylate derivatives.
作用机制
The mechanism of action of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Known for its unique combination of hydroxyl and carboxylate groups.
4-hydroxy-2-methylpyrimidine-5-carboxylic acid: Lacks the methyl ester group, which can affect its reactivity and solubility.
2-methylpyrimidine-5-carboxylate: Lacks the hydroxyl group, which can influence its biological activity.
属性
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFRMOXNBWRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)
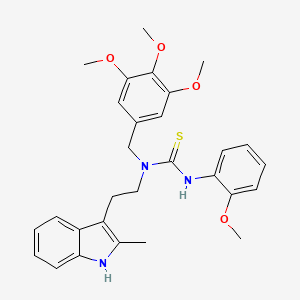
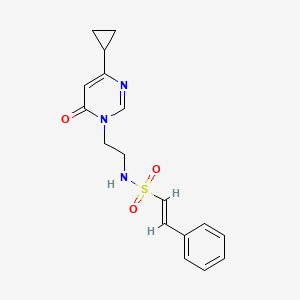
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)
![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

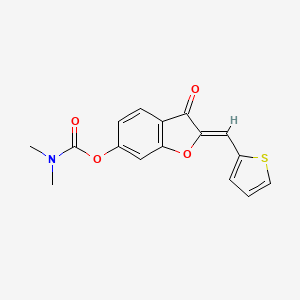
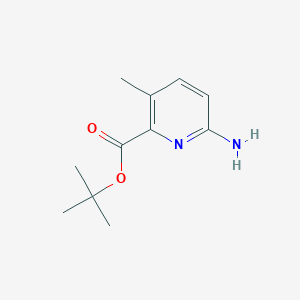
![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)
![N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2425564.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)
